molecular formula C21H25NO2 B8381232 1-Benzyl-4-m-tolyl-pyrrolidine-3-carboxylic acid ethyl ester

1-Benzyl-4-m-tolyl-pyrrolidine-3-carboxylic acid ethyl ester

Cat. No. B8381232
M. Wt: 323.4 g/mol
InChI Key: IXKMMUDJRVJIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096520B2

Procedure details

1-Benzyl-4-m-tolyl-pyrrolidine-3-carboxylic acid ethyl ester (4.6 g, 14.5 mmol) was suspended in aqueous HCl (73 mL, 18.0 M), and stirred overnight at 80° C. The reaction mixture was concentrated via rotary evaporation and placed on the vacuum line. MS calculated for C19H21NO2+H: 296, observed: 296.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH:10]([C:11]2[CH:12]=[C:13]([CH3:17])[CH:14]=[CH:15][CH:16]=2)[CH2:9][N:8]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:7]1)=[O:5])C>Cl>[CH2:18]([N:8]1[CH2:9][CH:10]([C:11]2[CH:12]=[C:13]([CH3:17])[CH:14]=[CH:15][CH:16]=2)[CH:6]([C:4]([OH:5])=[O:3])[CH2:7]1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)OC(=O)C1CN(CC1C=1C=C(C=CC1)C)CC1=CC=CC=C1
Step Two
Name
Quantity
73 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated via rotary evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C=1C=C(C=CC1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.